2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a furan ring, and an indoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Indoline Moiety: Starting from aniline, the indoline ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Coupling Reactions: The chlorophenyl group can be coupled with the indoline-furan intermediate using palladium-catalyzed cross-coupling reactions.
Acetamide Formation: Finally, the acetamide group can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(furan-2-yl)ethyl)acetamide: Lacks the indoline moiety.
2-(4-chlorophenyl)-N-(2-(indolin-1-yl)ethyl)acetamide: Lacks the furan ring.
2-(4-bromophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of both the furan and indoline moieties in 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAZPCGGQRZRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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